molecular formula C19H20N2O4 B4715527 1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4715527
M. Wt: 340.4 g/mol
InChI Key: QXOLCJHHYRVXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating neuronal activity and neurotransmitter release. DPCPX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. This results in the inhibition of the inhibitory effects of adenosine on neurotransmitter release, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, enhance cognitive function, and reduce the symptoms of Parkinson's disease in animal models. It has also been shown to have neuroprotective effects in ischemic brain injury and reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has several advantages as a research tool. It is highly selective for the adenosine A1 receptor and does not bind to other adenosine receptor subtypes. It is also highly potent, allowing for the use of lower concentrations in experiments. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and could potentially be used to slow down or prevent the progression of these diseases. Another potential application is in the treatment of epilepsy, where this compound has been shown to reduce the severity of seizures. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective analogs with improved pharmacological properties.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been widely used as a research tool to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in blocking the inhibitory effects of adenosine on the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This has led to its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-8-9-16(17(11-15)25-2)21-12-13(10-18(21)22)19(23)20-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOLCJHHYRVXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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